3-Iododibenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

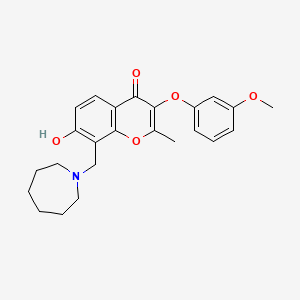

3-Iododibenzofuran is a chemical compound with the molecular formula C12H7IO. It is a solid substance with a yellow appearance . It is used for laboratory research purposes .

Synthesis Analysis

The synthesis of dibenzofurans, which includes 3-Iododibenzofuran, often involves creating the C–O bond of the furan ring. This process can be followed by the formation of dibenzofurans by cyclizing diarylether derivatives . Another method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans .

Molecular Structure Analysis

The molecular structure of 3-Iododibenzofuran can be analyzed using tools like MolView, which allows for the conversion of a molecule into a 3D model . Additionally, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Physical And Chemical Properties Analysis

3-Iododibenzofuran is a solid substance with a yellow appearance . It has a molecular weight of 294.09 . The boiling point is predicted to be 366.6±15.0 °C . The density is predicted to be 1.809±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

3-Iododibenzofuran derivatives have been studied for their potential anti-tumor properties. These compounds can interfere with the growth and proliferation of cancer cells. For instance, certain benzofuran derivatives have shown effectiveness against specific types of cancer cells by inducing apoptosis or inhibiting cell cycle progression .

Antibacterial Applications

The antibacterial activity of benzofuran compounds is another significant area of research. These compounds have been tested against various bacterial strains and have shown promise in combating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-Oxidative Effects

Benzofuran derivatives exhibit anti-oxidative properties, which are crucial in protecting cells from oxidative stress. This property is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders .

Anti-Viral Applications

Some benzofuran compounds have demonstrated anti-viral activities. For example, a novel macrocyclic benzofuran compound has shown activity against the hepatitis C virus and is expected to be an effective therapeutic drug for hepatitis C disease .

Synthesis of Complex Polycyclic Compounds

Benzofuran derivatives are used in the synthesis of complex polycyclic compounds. A unique free radical cyclization cascade method has been developed for constructing benzofuran rings, which is an excellent approach for synthesizing difficult-to-prepare polycyclic compounds .

Inhibitors of Phosphodiesterase 4B (PDE4B)

The synthesis of benzofuran-fused N-heterocycles has been achieved, which can act as potential inhibitors of PDE4B. This is significant because PDE4B inhibitors have therapeutic potential in treating various inflammatory and neurological disorders .

Propiedades

IUPAC Name |

3-iododibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFYMIKRDGURNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iododibenzofuran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)

![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2589467.png)

![6-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2589471.png)

methanone](/img/structure/B2589472.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2589476.png)